Furo[3,2-C]pyridine-6-carboxylic acid
Overview
Description
Furo[3,2-C]pyridine-6-carboxylic acid is a heterocyclic compound that features a fused pyridine and furan ring system. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities .
Future Directions
Furo[3,2-C]pyridine derivatives are of increasing interest in drug design and medicinal chemistry . Their structural similarity to DNA bases and their presence in various bioactive substances suggest that they have great potential for future research and development . Further studies are needed to fully understand their mechanisms of action and to explore their potential applications in various fields.
Mechanism of Action
Biochemical Pathways
Fused pyridine derivatives, a group to which this compound belongs, have been found to have various bioactivities, including antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
A related compound, a furo[3,2-c]pyridine-based iridium complex, has been shown to have high quantum yield and high generation efficiency of reactive oxygen species, suggesting potential use in photodynamic therapy .
Biochemical Analysis
Biochemical Properties
Furo[3,2-C]pyridine-6-carboxylic acid plays a significant role in biochemical reactions. It acts as a hydrogen bond acceptor, which allows it to form additional protein-ligand interactions. This compound interacts with enzymes such as histone lysine demethylase KDM5A, ubiquitin C-terminal hydrolase-L1 (UCH-L1), and alkaline phosphatase (ALPase). These interactions are crucial for modulating enzyme activity and influencing various biochemical pathways .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of metabotropic Glu5 (mGlu5) and mGlu2 receptors, which are involved in neurotransmission and synaptic plasticity . Additionally, it can impact the expression of genes related to metabolic processes and cellular stress responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by forming stable complexes with them. For example, it acts as an inhibitor of Plasmodium falciparum glycogen synthase-3 (PfGSK-3), which is essential for the parasite’s survival . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and inducing oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can influence the activity of enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, thereby affecting energy production and cellular respiration . Additionally, it can modulate the levels of metabolites such as glucose and lactate.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and accumulate in certain cellular compartments . Its localization and accumulation are influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,2-C]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine derivatives with furan derivatives in the presence of catalysts . The reaction conditions often involve heating and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-C]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Furo[3,2-C]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Furo[3,2-C]pyridine-6-carboxylic acid include:
- Furo[3,2-b]pyridine-6-carboxylic acid
- Furo[3,2-b]pyridine-6-carbaldehyde
- Furo[3,2-b]pyridine-6-carbonitrile
Uniqueness
This compound is unique due to its specific ring fusion and the position of the carboxylic acid group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
furo[3,2-c]pyridine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)6-3-7-5(4-9-6)1-2-12-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMHDISEJAEDNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=NC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621962 | |
Record name | Furo[3,2-c]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478149-30-3 | |
Record name | Furo[3,2-c]pyridine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478149-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[3,2-c]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.